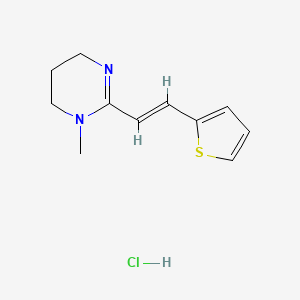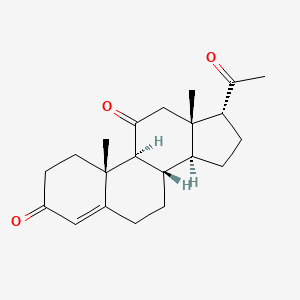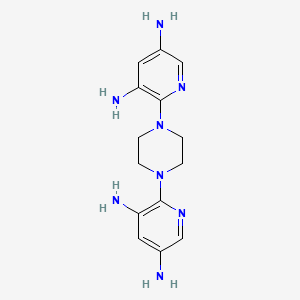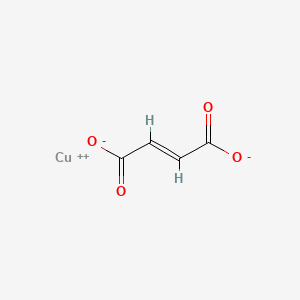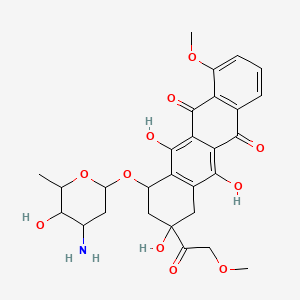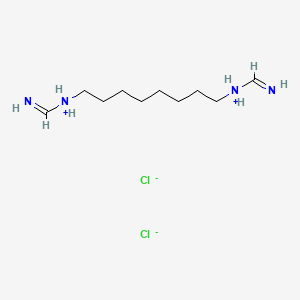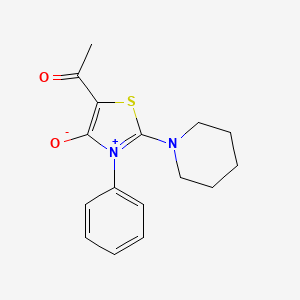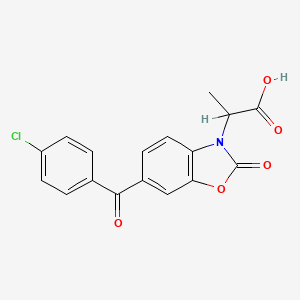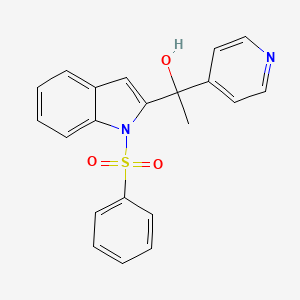
1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound, in particular, features a unique combination of functional groups, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- typically involves multi-step organic reactions. One common approach might include:
Formation of the Indole Core: Starting with a precursor such as aniline, the indole core can be synthesized through a Fischer indole synthesis.
Introduction of the Methanol Group: The 2-position methanol group can be introduced via a Grignard reaction or other nucleophilic addition reactions.
Alpha-Methylation: The alpha-methyl group can be added using methylation reagents such as methyl iodide in the presence of a base.
Phenylsulfonyl Group Addition: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Pyridinyl Group Addition: The pyridinyl group can be added via a coupling reaction, such as a Suzuki coupling, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to remove the sulfonyl group or reduce the pyridinyl ring using reducing agents like LiAlH4.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2, Cl2
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of reduced indole or pyridine derivatives
Substitution: Formation of halogenated or nitrated indole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-2-methanol: Lacks the alpha-methyl, phenylsulfonyl, and pyridinyl groups.
Alpha-methyl-1-(phenylsulfonyl)-indole: Lacks the methanol and pyridinyl groups.
Alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl-ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
40899-89-6 |
|---|---|
Molekularformel |
C21H18N2O3S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
1-[1-(benzenesulfonyl)indol-2-yl]-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C21H18N2O3S/c1-21(24,17-11-13-22-14-12-17)20-15-16-7-5-6-10-19(16)23(20)27(25,26)18-8-3-2-4-9-18/h2-15,24H,1H3 |
InChI-Schlüssel |
SPWJGMUNZCZADU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


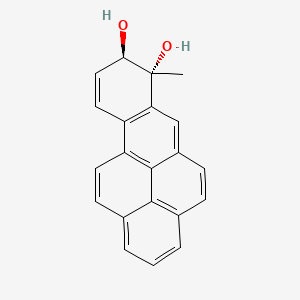
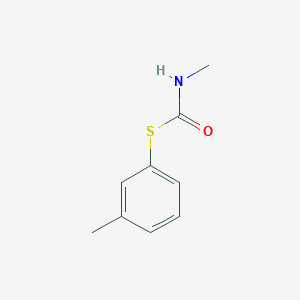
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)
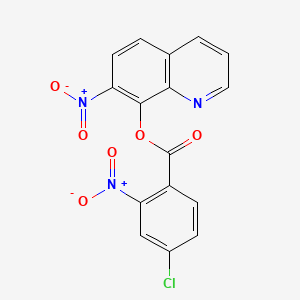
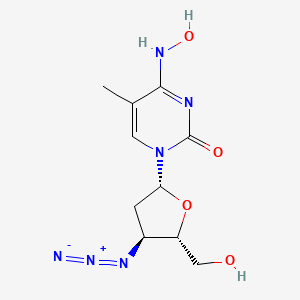
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
